Amino-PEG10-Amine
Overview
Description
Amino-PEG10-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . It provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .
Synthesis Analysis
Amino-PEG10-Amine can be synthesized through various methods. One approach involves the reductive amination of aldehydes or ketones . Another method involves the stereoselective enzymatic synthesis of amino-diols and amino-polyols using a diverse set of prochiral aldehydes, hydroxy ketones, and amines as starting materials .
Molecular Structure Analysis
The molecular structure of Amino-PEG10-Amine is characterized by its amine group, a carboxyl group, and a side chain . The various functional groups that comprise
Scientific Research Applications
Biodegradable Polymers for Biomedical Applications
Polymer Synthesis and Characterization : Yuan and Deng (2001) reported on the synthesis of PEG–poly(amino acid) copolymer using amino-terminated PEG. This approach modulates the solubility of poly(amino acid) and adjusts its hydrophilic/hydrophobic balance, which is crucial for biomedical applications (Yuan & Deng, 2001).
Amphiphilic Conetwork Gels : Bhingaradiya et al. (2017) synthesized biodegradable amphiphilic conetwork gels using poly(β-amino esters) and poly(amido amine) for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).
Drug Conjugation and Delivery
Reductive Amination for PEGylation : Bentley, Roberts, and Harris (1998) demonstrated the use of PEG acetaldehyde for reductive amination, a method important for conjugating drugs with altered bioavailability and pharmacokinetics (Bentley et al., 1998).
Enzyme Immobilization for Biosensors : Vasylieva et al. (2011) utilized poly(ethylene glycol) diglycidyl ether (PEGDE) for immobilizing enzymes on biosensors. This method showed high sensitivity and stability, important for in vivo biological process monitoring (Vasylieva et al., 2011).
Imaging and Sensing
- Dual-Modality Imaging Probe : Gao et al. (2010) developed a dual-modality imaging probe using a pH-responsive block copolymer conjugated with a red fluorescent dye for MRI and optical imaging, indicating potential in cancer diagnostics (Gao et al., 2010).
Green Chemistry and Catalysis
- Environmentally Friendly Reaction Medium : Kumar et al. (2006) identified polyethylene glycol as a non-toxic and eco-friendly medium for the Michael addition reaction, a significant contribution to green chemistry (Kumar et al., 2006).
Advanced Materials and Nanotechnology
- Functional Polymersomes : Katz et al. (2010) demonstrated a novel synthesis route for poly(caprolactone)-b-poly(ethylene glycol) (PCL-b-PEG) diblock copolymers. This method allows for the insertion of functional groups at block junctions, useful in drug delivery and tissue imaging (Katz et al., 2010).
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQALIUBVKNYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG10-Amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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